N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring, a 2-chlorophenylmethyl group, and a fluorophenyl moiety. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, while the 1,8-naphthyridine scaffold is often associated with kinase inhibition .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O3/c1-15-9-10-19-23(35)20(26-31-24(32-36-26)16-6-4-7-18(28)11-16)13-33(25(19)30-15)14-22(34)29-12-17-5-2-3-8-21(17)27/h2-11,13H,12,14H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYZPGOKIPSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The compound incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse biological properties.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19ClF N5O2S |
| Molecular Weight | 421.91 g/mol |
| Functional Groups | Chlorophenyl, fluorophenyl, oxadiazole, naphthyridine |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The oxadiazole ring is known to inhibit several enzymes and receptors that play crucial roles in cancer progression and inflammation. Specifically:
- Anticancer Activity : Compounds containing oxadiazole derivatives have shown potential in inhibiting tumor growth by targeting pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines through mitochondrial pathways and downregulation of vascular endothelial growth factor (VEGF) .
- Antimicrobial Properties : The presence of the naphthyridine moiety suggests potential antimicrobial activity. Naphthyridines are known to exhibit effects against various bacterial strains by interfering with bacterial DNA synthesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound:
-
In Vitro Studies : Compounds with similar structures have demonstrated IC50 values ranging from 10 µM to 50 µM against various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) .
Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25 - In Vivo Studies : Animal models treated with oxadiazole derivatives showed significant tumor reduction compared to controls. For example, a study involving DLA-induced solid tumor models reported a reduction in tumor volume by up to 60% with certain derivatives .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
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Bacterial Strains Tested : The compound exhibited activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Case Studies
Several case studies have been conducted on related compounds that provide insights into the biological activity of this compound:
- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry reported that specific oxadiazole derivatives inhibited histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Antimicrobial Efficacy Evaluation : Research documented in Pharmaceutical Biology highlighted the effectiveness of similar naphthyridine derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting a promising avenue for developing new antibiotics .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole and naphthyridine possess significant antimicrobial properties. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| N-(2-chlorophenyl)methyl derivative | Staphylococcus aureus | |
| 1,2,4-Oxadiazole derivatives | Enterobacter aerogenes |
Anticancer Potential
The compound's structural components suggest potential anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. Research indicates that oxadiazole derivatives can block telomerase and topoisomerase activities:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of growth factors | |
| Enzyme Blocking | Telomerase inhibition |
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various naphthyridine derivatives against resistant bacterial strains. The results indicated that compounds with chlorophenyl substitutions showed enhanced activity compared to controls.
- Cancer Cell Line Studies : In vitro tests on cancer cell lines demonstrated that compounds containing the oxadiazole moiety exhibited cytotoxic effects at micromolar concentrations, suggesting their potential as lead compounds for drug development.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes controlled hydrolysis under acidic or basic conditions. In alkaline environments (NaOH/EtOH, 60-80°C), the amide bond cleaves to yield carboxylic acid and 2-chlorobenzylamine derivatives. Acidic hydrolysis (HCl/H₂O, reflux) generates similar products but with reduced selectivity.
Table 1: Hydrolysis Conditions and Outcomes
| Reaction Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| 0.1M NaOH in ethanol, 70°C, 6h | Carboxylic acid + 2-chlorobenzylamine | 78 | |
| 6M HCl, reflux, 12h | Partial decomposition + minor carboxylic acid | 32 |
Oxadiazole Ring Modifications
The 1,2,4-oxadiazol-5-yl group participates in:
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Nucleophilic substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) at the C-5 position under anhydrous THF conditions (0°C → RT, 24h).
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Cycloadditions : Undergoes [3+2] cycloaddition with nitrile oxides in DMF at 100°C to form fused heterocycles .
Table 2: Oxadiazole-Specific Reactions
| Reagent/Conditions | Product Type | Key Observation |
|---|---|---|
| CH₃MgBr (THF, 0°C→RT) | Methyl-substituted oxadiazole | Improved lipophilicity |
| C₆H₅C≡N-O (DMF, 100°C) | Isoxazoline derivatives | Enhanced antimicrobial activity |
Naphthyridine Core Reactivity
The 1,8-naphthyridine system enables:
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Electrophilic substitution : Bromination (Br₂/CHCl₃, 50°C) occurs at C-6, confirmed by X-ray crystallography .
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Oxidation : KMnO₄/H₂SO₄ oxidizes the 4-oxo group to a carboxylic acid (yield: 45-60%).
Critical Note : Substituents at C-7 (methyl group) sterically hinder reactions at adjacent positions, directing reactivity to C-3 and C-6 .
Aromatic Ring Functionalization
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Chlorophenyl group : Participates in Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) with arylboronic acids.
-
Fluorophenyl group : Resists electrophilic substitution but undergoes defluorination under strong bases (t-BuOK, DMSO, 120°C).
Table 3: Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Product Application |
|---|---|---|
| 4-Carboxyphenylboronic acid | Pd(OAc)₂/XPhos | Water-soluble derivatives |
| 3-Pyridylboronic acid | PdCl₂(dppf)/CsF | Enhanced kinase inhibition potential |
Reductive Transformations
Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces:
-
Oxadiazole ring to amidoxime (selective at 40 psi H₂)
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Naphthyridine double bonds (requires >60 psi H₂)
Stability Under Physiological Conditions
In PBS buffer (pH 7.4, 37°C), the compound shows:
-
85% integrity after 24h (major degradation via acetamide hydrolysis)
-
Accelerated decomposition in acidic media (simulated gastric fluid, pH 1.2)
Synthetic Derivatives & Biological Correlations
Structural modifications directly impact bioactivity:
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Oxadiazole → triazole replacement : Increases antibacterial potency against Gram-positive strains (MIC: 0.5 μg/mL vs S. aureus)
-
Chlorophenyl → trifluoromethyl substitution : Enhances blood-brain barrier penetration
Key Research Findings :
Comparison with Similar Compounds
Triazole-Containing Analogues
Compound 6a (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide)
- Structure : Features a triazole ring instead of oxadiazole, linked to a naphthalene group and phenylacetamide.
- Synthesis : Synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, analogous to click chemistry strategies .
- Spectroscopy : IR peaks at 3262 cm⁻¹ (N–H), 1671 cm⁻¹ (C=O), and 1254 cm⁻¹ (C–O) .
Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide)
Oxadiazole Derivatives
3-Chloro-N-phenyl-phthalimide
- Structure : Contains a phthalimide core with chloro and phenyl substituents.
- Relevance : Demonstrates the role of halogenated aromatic groups in enhancing thermal stability and polymer precursor utility .
Spectroscopic and Analytical Comparisons
IR and NMR Profiles
Mass Spectrometry and Molecular Networking
- Cosine Scores : Related compounds with oxadiazole or triazole rings may exhibit high cosine scores (>0.8) in LC-MS/MS fragmentation patterns, indicating structural similarity .
- HRMS : Discrepancies in mass accuracy (e.g., 0.6 mDa for Compound 6m) highlight the importance of precise mass validation for structural confirmation .
Bioactivity and Structure-Activity Relationships (SAR)
Clustering by Bioactivity
- : Compounds with 1,8-naphthyridine or oxadiazole cores cluster into groups with similar kinase or protease inhibitory activity due to planar heterocyclic systems .
- Target Compound : The 3-fluorophenyl-oxadiazole moiety may enhance binding to ATP pockets in kinases, as seen in analogues like imatinib derivatives .
Protein Target Interactions
- Triazole vs. Oxadiazole : Triazole-containing compounds (e.g., 6a–m) show higher solubility but lower metabolic stability compared to oxadiazoles, impacting pharmacokinetics .
Data Tables
Table 2: Spectroscopic Data Comparison
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via C-amidoalkylation reactions, leveraging chloroacetamide intermediates. Key steps include:
- Chlorination and coupling : React aromatic amines with chloroacetyl chloride to form N-substituted chloroacetamides .
- Cyclization : Use POCl₃ to facilitate the formation of the 1,2,4-oxadiazole moiety .
- Characterization : Confirm intermediate structures via IR (C=O, NH stretches) and NMR (chemical shifts for CH₂, aromatic protons) .
Q. How is structural characterization performed for this compound?
- Spectroscopic techniques :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon backbone .
- HRMS : Validates molecular weight (e.g., m/z 527.8 for C₂₄H₂₀BrClN₄O₃ analogs) .
Q. What safety protocols are critical during experimentation?
- General precautions : Use fume hoods, gloves, and lab coats. Avoid inhalation/skin contact .
- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculate Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic regions .
- HOMO-LUMO analysis : Predict charge transfer interactions (e.g., HOMO localized on oxadiazole, LUMO on naphthyridine) to guide derivatization .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers), purity (>95% by HPLC), and cell lines .
- Dose-response validation : Perform IC₅₀ studies in triplicate to confirm potency (e.g., anticancer activity at 1–10 µM) .
Q. What strategies optimize the 1,2,4-oxadiazole moiety for target binding?
- Structure-Activity Relationship (SAR) :
Q. How can metabolic stability be assessed during preclinical development?
- In vitro models :
- Liver microsomes : Incubate with NADPH to measure half-life (t₁/₂) via LC-MS .
- CYP450 inhibition assays : Screen for interactions using fluorogenic substrates .
Methodological Notes
- Data contradiction : Discrepancies in IC₅₀ values may arise from differences in cell viability assays (MTT vs. ATP-based). Validate using orthogonal methods .
- Synthetic yield optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) and improve yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
